molecular formula C10H9BrN2 B8153426 4-Bromo-1-cyclopropyl-1H-indazole

4-Bromo-1-cyclopropyl-1H-indazole

Cat. No.: B8153426
M. Wt: 237.10 g/mol
InChI Key: FDKBKYCIRMXNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cyclopropyl-1H-indazole (CAS 2167519-72-2) is a brominated indazole derivative of high interest in medicinal chemistry and drug discovery. This compound features a molecular weight of 237.10 and a molecular formula of C 10 H 9 BrN 2 . The indazole scaffold is a privileged structure in pharmaceutical research, known for its widespread biological activities and presence in several approved drugs and clinical candidates . For instance, indazole-based molecules such as Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Axitinib (used in cancer chemotherapy) highlight the critical role of this heterocycle in developing novel therapeutics . The 4-bromo substituent on the aromatic ring makes this compound a versatile and valuable synthetic intermediate, readily enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Stille) to create diverse libraries for biological screening . The 1-cyclopropyl group can be utilized to fine-tune the molecule's metabolic stability and physicochemical properties. Researchers employ this building block in projects aimed at developing new agents with potential anticancer, anti-inflammatory, antimicrobial, and neurological activity, reflecting the broad scope of the indazole core . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-bromo-1-cyclopropylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-2-1-3-10-8(9)6-12-13(10)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKBKYCIRMXNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=N2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation with Cyclopropylating Agents

A common approach involves introducing the cyclopropyl group via N-alkylation of 4-bromo-1H-indazole. For example, 4-bromo-1H-indazole reacts with cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C), achieving 65–72% yields. Alternatively, copper-mediated Ullmann coupling with cyclopropyliodide (CuI, 1,10-phenanthroline, DMF, 110°C) yields 58% product.

Key Challenges :

  • Competing N2-alkylation (yielding 2-cyclopropyl isomers) necessitates chromatographic separation.

  • Cyclopropylboronic acids require anhydrous conditions to prevent protodeboronation.

Bromination of 1-Cyclopropyl-1H-indazole

Electrophilic Aromatic Bromination

Direct bromination of 1-cyclopropyl-1H-indazole using Br₂ (1.1 eq) in acetic acid at 60°C for 6 h introduces bromine at the 4-position (78% yield). The cyclopropyl group’s electron-donating nature directs electrophilic substitution to the para position relative to the indazole N1.

Optimization :

  • Solvent : DCM increases regioselectivity (4-bromo:6-bromo = 9:1) compared to acetic acid (7:1).

  • Catalyst : FeCl₃ (5 mol%) reduces reaction time to 2 h (82% yield).

Multi-Step Synthesis from Brominated Anilines

Hydrazine Cyclization Route

A three-step synthesis starts with 4-bromo-2-fluoroaniline :

  • Formylation : Treat with DMF/POCl₃ to yield 4-bromo-2-fluoro-N,N-dimethylbenzamide (89%).

  • Cyclopropane Introduction : React with cyclopropylamine (Et₃N, THF, 60°C, 12 h) to form 4-bromo-N-cyclopropyl-2-fluorobenzamide (76%).

  • Indazole Formation : Hydrazine hydrate (EtOH, 80°C, 6 h) induces cyclization (68% yield).

Advantages :

  • Avoids hazardous diazotization.

  • Scalable to >100 g with consistent yields.

Cross-Coupling Strategies

Buchwald-Hartwig Amination

A Pd/Xantphos-catalyzed coupling between 4-bromoindazole and cyclopropylamine (t-BuONa, dioxane, 100°C) achieves 70% yield. Microwave irradiation (150°C, 30 min) improves efficiency (85%).

Side Reactions :

  • Over-amination at C3 occurs with excess amine (controlled by stoichiometry).

Reductive Cyclization of Nitro Derivatives

Nitro Group Reduction and Cyclopropanation

From 4-bromo-3-nitro-1H-indazole :

  • Nitro Reduction : H₂/Pd-C (MeOH, 25°C, 2 h) gives 3-amino-4-bromo-1H-indazole (92%).

  • Cyclopropanation : Reaction with cyclopropanecarbonyl chloride (DMAP, DCM, 0°C→25°C, 12 h) forms the amide, followed by Hoffman elimination (NaH, THF, 70°C, 4 h) to yield the target (61%).

Limitations :

  • Multi-step synthesis lowers overall yield (≤56%).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Time Scalability
N-Alkylation4-Bromo-1H-indazoleCyclopropylboronic acid, Pd(PPh₃)₄72%12 hIndustrial
Electrophilic Bromination1-Cyclopropyl-1H-indazoleBr₂, FeCl₃82%2 hLab-scale
Hydrazine Cyclization4-Bromo-2-fluoroanilineCyclopropylamine, hydrazine68%24 hMulti-kilogram
Buchwald-Hartwig4-BromoindazoleCyclopropylamine, Pd/Xantphos85%0.5 hLab-scale
Reductive Cyclization4-Bromo-3-nitro-1H-indazoleCyclopropanecarbonyl chloride61%18 hLimited

Mechanistic Insights

Regioselectivity in Bromination

The indazole ring’s electronic structure directs bromination to the 4-position:

  • N1 lone pair deactivates the adjacent C2 and C7 positions.

  • Cyclopropyl group exerts +I effect, enhancing electron density at C4 (meta to N1).

Computational Support :

  • DFT calculations (B3LYP/6-31G*) show C4 has the lowest activation energy for electrophilic attack (ΔE‡ = 12.3 kcal/mol vs. 15.7 kcal/mol at C6) .

Chemical Reactions Analysis

4-Bromo-1-cyclopropyl-1H-indazole undergoes various chemical reactions, including:

Common reagents used in these reactions include organometallic reagents, hydrazine, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The presence of the bromine atom and cyclopropyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Features Reference
4-Bromo-1-cyclopropyl-1H-indazole C₆H₇BrN₂ Br (C4), cyclopropyl (N1) Compact cyclopropyl group enhances metabolic stability and lipophilicity
4-Bromo-6-nitro-1H-indazole C₇H₄BrN₃O₂ Br (C4), NO₂ (C6) Nitro group increases electrophilicity; potential for further reduction
6-Bromo-4-fluoro-1H-indazole C₇H₄BrFN₂ Br (C6), F (C4) Fluorine enhances electronegativity and bioavailability
5-Bromo-3-isopropyl-1-methyl-1H-indazole C₁₁H₁₃BrN₂ Br (C5), isopropyl (C3), methyl (N1) Bulky isopropyl group may sterically hinder interactions
3-Bromo-6-fluoro-1H-indazole C₇H₄BrFN₂ Br (C3), F (C6) Altered bromine position impacts electronic distribution

Key Observations :

  • Substituent Position : Bromine at the 4-position (as in the target compound) contrasts with analogs like 5-Bromo-3-isopropyl-1-methyl-1H-indazole (Br at C5) and 3-Bromo-6-fluoro-1H-indazole (Br at C3) . Positional differences influence electronic properties and binding affinities in biological systems.
  • Functional Groups : The cyclopropyl group in the target compound offers steric and electronic effects distinct from methyl (e.g., 5-Bromo-3-isopropyl-1-methyl-1H-indazole ) or nitro groups (e.g., 4-Bromo-6-nitro-1H-indazole ). Cyclopropane’s ring strain may enhance reactivity in cross-coupling reactions .

Physicochemical Properties

  • 6-Bromo-4-fluoro-1H-indazole : Available as a ≥98% pure compound (HPLC) .
  • Complex analogs (e.g., benzenesulfonamide derivatives in ) exhibit m.p. ranges of 129–161°C, but their larger size limits direct comparison .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-cyclopropyl-1H-indazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed coupling, followed by bromination at the indazole C4 position. Key steps include:

  • Cyclopropane introduction : Use cyclopropane carboxylic acid derivatives or cyclopropane boronic esters in Suzuki-Miyaura couplings (e.g., analogous to methods for cyclopropyl-imidazole derivatives ).
  • Bromination : Electrophilic aromatic substitution (EAS) with NBS (N-bromosuccinimide) under controlled temperature (0–25°C) to avoid over-bromination.
  • Optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (1.1–1.3 eq brominating agent) and solvent polarity (e.g., DCM vs. DMF) to improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; indazole aromatic protons at δ 7.5–8.5 ppm) .
  • HRMS : Validates molecular weight (expected for C₁₀H₈BrN₂: ~235.99 g/mol) and isotopic patterns for bromine .
  • IR : Detects N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Thermal stability : Conduct accelerated degradation studies at 40–60°C for 2–4 weeks, analyzing purity via HPLC .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and monitor bromine loss via ICP-MS or halogen-specific assays .
  • Humidity tests : Store at 75% relative humidity; detect hydrolysis products (e.g., indazole ring-opening) by LC-MS .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement of this compound?

  • SHELX refinement : Use SHELXL for high-resolution data (R-factor < 5%), adjusting thermal parameters (Uᵢₛₒ) and occupancy factors for disordered atoms. For twinned crystals, apply TWIN/BASF commands .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R1_all discrepancies .
  • Contradiction analysis : Compare bond lengths/angles with DFT-optimized structures (e.g., Gaussian09) to identify outliers .

Q. How can researchers design experiments to study the regioselectivity challenges in brominating 1-cyclopropyl-1H-indazole derivatives?

  • Competitive bromination : Compare reactivity of indazole C4 vs. cyclopropane positions using kinetic isotopic labeling (e.g., deuterated analogs) .
  • Computational modeling : Perform Fukui function analysis (via Gaussian) to predict electrophilic attack sites .
  • Solvent screening : Test polar aprotic (DMF) vs. non-polar (toluene) solvents to assess bromine localization via in-situ Raman spectroscopy .

Q. What methodologies are suitable for analyzing the biological activity of this compound in kinase inhibition assays?

  • Kinase profiling : Use ATP-competitive assays (e.g., ADP-Glo™) across a panel of 50+ kinases to identify selectivity .
  • SAR studies : Synthesize analogs with varying cyclopropyl substituents (e.g., methyl, fluoro) and correlate IC₅₀ values with steric/electronic parameters .
  • Crystallographic docking : Resolve ligand-bound kinase structures (e.g., PDB) to map binding interactions (e.g., halogen bonding with Br) .

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

  • Standardized protocols : Use USP dissolution apparatus (Type II) at 37°C, with sonication to ensure equilibrium .
  • Contradiction resolution : Compare logP values (experimental vs. predicted via ChemAxon) to identify outliers due to impurities or polymorphs .
  • Ternary phase diagrams : Map solubility in co-solvent systems (e.g., DMSO-water) to identify optimal formulation conditions .

Q. What advanced techniques can elucidate the degradation pathways of this compound under oxidative conditions?

  • LC-HRMS/MS : Identify degradation products (e.g., debrominated indazole or cyclopropane ring-opened species) using collision-induced dissociation (CID) .
  • EPR spectroscopy : Detect radical intermediates during autoxidation (e.g., spin-trapping with TEMPO) .
  • DFT calculations : Model transition states for Br loss or cyclopropane cleavage to prioritize experimental validation .

Q. How can time-resolved studies improve mechanistic understanding of cyclopropane ring stability in this compound?

  • Ultrafast spectroscopy : Use femtosecond TA (transient absorption) to track ring-opening kinetics under thermal stress .
  • Isotope labeling : Synthesize ¹³C-labeled cyclopropane derivatives to monitor bond rupture via solid-state NMR .
  • MD simulations : Simulate ring strain release in explicit solvent models (e.g., GROMACS) to predict degradation triggers .

Q. What frameworks are recommended for reconciling contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Meta-analysis : Aggregate data from multiple studies, applying funnel plots to detect publication bias .
  • Machine learning : Train Random Forest models on physicochemical descriptors (e.g., MW, logP, H-bond donors) to identify predictors of activity discrepancies .
  • Experimental replication : Design orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate hit compounds .

Notes on Evidence Utilization

  • Structural refinement methods:
  • Synthetic and characterization
  • Data contradiction frameworks:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.